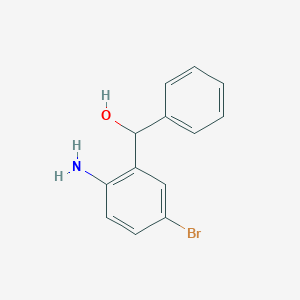

(2-Amino-5-bromophenyl)(phenyl)methanol

Übersicht

Beschreibung

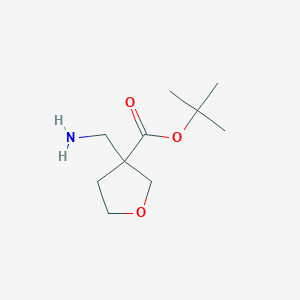

“(2-Amino-5-bromophenyl)(phenyl)methanol” is a chemical compound with the molecular weight of 278.15 .

Molecular Structure Analysis

The InChI code for this compound is1S/C13H12BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular formula isC13H12BrNO .

Wissenschaftliche Forschungsanwendungen

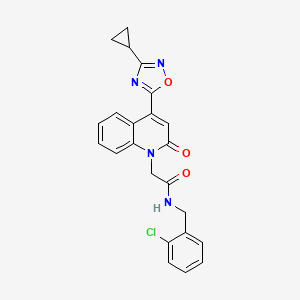

Synthesis of S1P1 Receptor Agonists

(2-Amino-5-bromophenyl)(phenyl)methanol derivatives have been utilized in the scalable synthesis of S1P1 receptor agonists. Wallace et al. (2009) detailed a process for producing isomers of a related compound, methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, which are intermediates in the synthesis of these receptor agonists (G. Wallace et al., 2009).

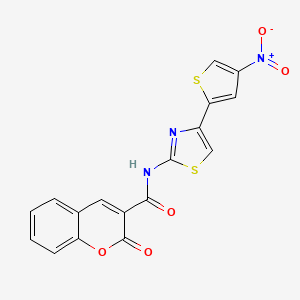

Structural and Reactivity Analysis

Trivedi (2017) conducted a theoretical study on a similar compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, using DFT methods. This study included IR, normal mode analysis, and investigation of molecular electrostatic potential maps to understand active sites (S. Trivedi, 2017).

Electrochemical Synthesis

Murad et al. (2019) explored the electrochemical behavior of compounds including bis(2-amino-5-bromo phenyl)ditelluride, which is structurally related to this compound. Their study using cyclic voltammetry in methanol or THF provided insights into the electrochemical synthesis of organic telluride compounds (Diyar M. A. Murad et al., 2019).

Development of Aza-Piancatelli Rearrangement

Reddy et al. (2012) described the use of furan-2-yl(phenyl)methanol derivatives, which are similar to this compound, in the aza-Piancatelli rearrangement. This rearrangement led to the synthesis of dihydro-benzo[b][1,4]thiazine and oxazine derivatives (B. Reddy et al., 2012).

As a Hydrogen Donor in Domino Processes

Giomi et al. (2011) investigated (2-pyridyl)phenyl methanol, structurally related to this compound, for its ability to act as a hydrogen donor towards nitro aromatic and heteroaromatic compounds. This study highlighted its role in a domino process involving reduction and conjugate addition steps (D. Giomi et al., 2011).

Methanol as a Solvent in Photolysis Studies

Nguyen et al. (2019) conducted a study on methanol, a common solvent in synthetic chemistry, to understand its impact on lipid dynamics in biological and synthetic membranes. This research is relevant as methanol is often used as a solvent in the synthesis and study of compounds like this compound (Michael H. L. Nguyen et al., 2019).

Wirkmechanismus

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially affecting various biological processes.

Action Environment

The action, efficacy, and stability of (2-Amino-5-bromophenyl)(phenyl)methanol can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. For instance, the compound should be stored in a dark place, sealed, and dry at a temperature of 2-8°C .

Eigenschaften

IUPAC Name |

(2-amino-5-bromophenyl)-phenylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXWVAUHLDQJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

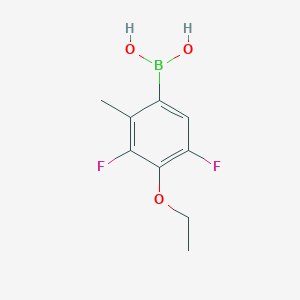

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Br)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2898202.png)

![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)

![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)

![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)

![N1-(3-ethoxypropyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2898224.png)

![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)